physicochemical properties of 6-Nitro-1-benzofuran-5-carboxylic acid
physicochemical properties of 6-Nitro-1-benzofuran-5-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 6-Nitro-1-benzofuran-5-carboxylic Acid
Introduction: Navigating the Preclinical Landscape
In the intricate world of drug discovery and development, the journey of a potential therapeutic agent from a mere concept to a clinical candidate is fraught with challenges. A significant portion of these challenges lies in the molecule's intrinsic physicochemical properties. These fundamental characteristics govern a compound's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its efficacy and safety profile. This guide provides a comprehensive technical overview of the key , a molecule of interest due to the established biological activities of the benzofuran scaffold.
It is important to note that while the benzofuran moiety is prevalent in many bioactive natural products and synthetic compounds, specific experimental data for 6-Nitro-1-benzofuran-5-carboxylic acid is not extensively available in public-domain literature. Therefore, this guide will focus on two core aspects:
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Providing robust, computationally predicted values for the key physicochemical parameters of 6-Nitro-1-benzofuran-5-carboxylic acid, offering a solid starting point for research endeavors.
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Detailing the rigorous experimental methodologies for the empirical determination of these properties, framed from the perspective of a senior application scientist. The emphasis here is not just on the "how" but the "why"—elucidating the rationale behind each experimental choice and its implications for drug development.
This dual approach ensures that researchers, scientists, and drug development professionals are equipped with both a foundational understanding of the molecule's expected behavior and the practical knowledge to validate these predictions in the laboratory.
Molecular Structure and Predicted Physicochemical Properties
The structure of 6-Nitro-1-benzofuran-5-carboxylic acid, featuring a benzofuran core with a carboxylic acid at the 5-position and a nitro group at the 6-position, dictates its chemical personality. The electron-withdrawing nature of both the nitro group and the carboxylic acid will significantly influence the molecule's electronic distribution, and consequently, its properties.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₉H₅NO₅ | - |
| Molecular Weight | 207.14 g/mol | [1] |
| CAS Number | 10242-12-3 | [1] |
| Predicted LogP | 1.8 - 2.2 | [2] |
| Polar Surface Area (PSA) | 99.13 Ų | - |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 5 | - |
| Rotatable Bonds | 1 | [2] |
Note: The predicted values are generated from computational models and should be confirmed by experimental data.
Key Physicochemical Properties and Their Experimental Determination
The success of a drug candidate is intimately linked to a delicate balance of its physicochemical properties.[4] High target affinity is futile if the molecule cannot reach its destination in the body due to poor solubility or permeability. The following sections delve into the critical properties of 6-Nitro-1-benzofuran-5-carboxylic acid and the gold-standard methods for their determination.
Melting Point: A Gateway to Purity and Solid-State Characterization
The melting point of a crystalline solid is a fundamental physical property that provides a preliminary indication of its purity. A sharp melting range is characteristic of a pure compound, while impurities typically depress and broaden this range. For drug development, the melting point influences formulation strategies, particularly for solid dosage forms.
Experimental Protocol: Capillary Melting Point Determination
This method is a straightforward and widely used technique for determining the melting point of a solid organic compound.
Step-by-Step Methodology:
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Sample Preparation: Finely powder a small amount of 6-Nitro-1-benzofuran-5-carboxylic acid.
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Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.
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Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
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Heating and Observation:
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For a first determination, heat the sample rapidly to get an approximate melting range.
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Allow the apparatus to cool.
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For an accurate measurement, use a fresh sample and heat slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.
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Data Recording: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
Caption: Workflow for Melting Point Determination.
Aqueous Solubility: The Cornerstone of Bioavailability
For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability. The presence of both a polar carboxylic acid and a nitro group, along with a relatively nonpolar benzofuran core, suggests that the solubility of 6-Nitro-1-benzofuran-5-carboxylic acid will be pH-dependent.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is considered the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.
Step-by-Step Methodology:
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Preparation of Solutions: Prepare buffers at various physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).
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Sample Addition: Add an excess amount of solid 6-Nitro-1-benzofuran-5-carboxylic acid to a known volume of each buffer in separate sealed vials. The excess solid is crucial to ensure a saturated solution is formed.
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Equilibration: Agitate the vials at a constant temperature (typically 37 °C to mimic physiological conditions) for an extended period (24-72 hours) to allow the system to reach equilibrium.
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Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration. It is critical to use a filter that does not bind the compound of interest.
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Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound is used for accurate quantification.
Caption: Shake-Flask Solubility Determination Workflow.
Acidity (pKa): The Driver of Ionization and Membrane Permeation
The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. For a carboxylic acid like 6-Nitro-1-benzofuran-5-carboxylic acid, the pKa will determine the degree of its negative charge at different physiological pH values. This is critical because the non-ionized form of a drug is generally more lipid-soluble and can more readily cross biological membranes, while the ionized form is typically more water-soluble. The presence of the electron-withdrawing nitro group is expected to lower the pKa of the carboxylic acid compared to an unsubstituted benzofuran carboxylic acid, making it a stronger acid.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.
Step-by-Step Methodology:
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Sample Preparation: Dissolve a precisely weighed amount of 6-Nitro-1-benzofuran-5-carboxylic acid in a co-solvent (if necessary due to low aqueous solubility) and water.
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Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode and a micro-burette.
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Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Record the pH of the solution after each incremental addition of the titrant.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.
Caption: Potentiometric Titration Workflow for pKa.
Predicted Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy
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¹H NMR: The aromatic protons on the benzofuran ring system will appear in the range of 7.0-8.5 ppm. The specific chemical shifts and coupling patterns will be influenced by the positions of the carboxylic acid and nitro group. The carboxylic acid proton is expected to be a broad singlet far downfield, typically between 10-13 ppm.[6]
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¹³C NMR: The carbonyl carbon of the carboxylic acid will resonate around 165-180 ppm. The aromatic carbons will appear in the 110-160 ppm range, with the carbon attached to the nitro group being significantly deshielded.[5]
Infrared (IR) Spectroscopy
The IR spectrum will provide clear evidence for the key functional groups:
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O-H Stretch (Carboxylic Acid): A very broad absorption band from approximately 2500 to 3300 cm⁻¹.[7]
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.[7]
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N-O Stretch (Nitro Group): Two strong absorption bands, typically around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).
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C-O Stretch (Carboxylic Acid & Furan): Absorptions in the 1200-1300 cm⁻¹ region.
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Aromatic C-H and C=C Stretches: Absorptions in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.
Mass Spectrometry
In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (207.14). Common fragmentation patterns would likely involve the loss of -OH (m/z 190), -COOH (m/z 162), and -NO₂ (m/z 161).
Plausible Synthetic Approach
A potential synthetic route to 6-Nitro-1-benzofuran-5-carboxylic acid could involve the nitration of a suitable benzofuran-5-carboxylic acid precursor. The synthesis of benzofuran-6-carboxylic acid has been reported as a key intermediate for the drug Lifitegrast, and similar methodologies could potentially be adapted.[8] The specific conditions for nitration would need to be carefully optimized to control regioselectivity and avoid unwanted side reactions.
Conclusion
6-Nitro-1-benzofuran-5-carboxylic acid is a molecule with potential interest in medicinal chemistry, but a thorough understanding of its physicochemical properties is paramount for any future development. This guide has provided a framework for this understanding by presenting computationally predicted properties and, more importantly, detailing the rigorous experimental protocols required for their validation. The interplay of melting point, solubility, and pKa will ultimately govern the "drug-likeness" of this compound. By applying the methodologies outlined herein, researchers can build a comprehensive physicochemical profile, enabling informed decisions in the complex process of drug discovery.
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